P2X7 Antagonism: Nanomolar Potency Distinct from Prototypical FABP/TxR Chemotypes
The compound demonstrates potent antagonist activity at the human P2X7 receptor with an IC50 of 9 nM in a FLIPR-based calcium flux assay on 1321N1 cells. [1] In contrast, the closest analog Sulfopin (2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-neopentylacetamide) is primarily characterized as a Pin1 covalent inhibitor (Ki=17 nM) with no reported P2X7 activity [2]. This indicates a distinct, quantifiable target profile shift resulting from the benzamide/4-fluorobenzyl substitution.
| Evidence Dimension | Inhibitory Potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 9 nM (human P2X7) |
| Comparator Or Baseline | Sulfopin: Ki = 17 nM (Pin1), P2X7 activity not reported |
| Quantified Difference | ~1.9-fold difference in target engagement; distinct primary target profile (P2X7 vs. Pin1). |
| Conditions | Human P2X7 expressed in 1321N1 cells; BzATP agonist-induced calcium flux; FLIPR assay. |
Why This Matters
This differentiated target profile allows researchers to specifically probe P2X7-driven pathways (e.g., neuroinflammation) without confounding Pin1 inhibition, which is critical for lead optimization studies.
- [1] ChEMBL Database, CHEMBL4012086. Antagonist activity at human P2X7 receptor expressed in 1321N1 cells. View Source
- [2] National Cancer Institute. Sulfopin: A covalent inhibitor of Pin1 (Ki = 17 nM). View Source
